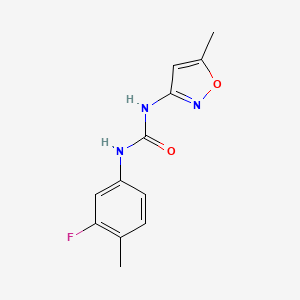![molecular formula C23H18BrClN2O2 B4706690 N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4706690.png)
N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide
説明
N-(2-(3-bromophenyl)-1-{[(2-chlorobenzyl)amino]carbonyl}vinyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a synthetic drug that was initially developed as a treatment for kidney and liver cancer. It was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has been used in the treatment of other types of cancer, such as hepatocellular carcinoma, thyroid cancer, and melanoma.
作用機序
In addition to RAF kinase, Sorafenib also inhibits other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. By inhibiting these receptors, Sorafenib can prevent the formation of new blood vessels, thereby starving the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting kinases and angiogenesis, it can also induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
実験室実験の利点と制限
Sorafenib has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it easier to design experiments and interpret results. It is also readily available and can be easily synthesized or purchased. However, Sorafenib also has some limitations. It can be toxic to normal cells at high concentrations, making it difficult to use in certain experiments. It can also have off-target effects, inhibiting kinases that are not directly involved in cancer growth.
将来の方向性
There are several future directions for research on Sorafenib. One area of interest is the development of new Sorafenib analogs with improved potency and selectivity. Another area of interest is the combination of Sorafenib with other drugs or therapies to enhance its anti-cancer effects. Additionally, there is ongoing research on the use of Sorafenib for other diseases, such as autoimmune disorders and viral infections.
科学的研究の応用
Sorafenib is a multi-targeted kinase inhibitor that has been extensively studied for its anti-cancer properties. It works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, Sorafenib can slow down or stop the growth of cancer cells.
特性
IUPAC Name |
N-[(E)-1-(3-bromophenyl)-3-[(2-chlorophenyl)methylamino]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrClN2O2/c24-19-11-6-7-16(13-19)14-21(27-22(28)17-8-2-1-3-9-17)23(29)26-15-18-10-4-5-12-20(18)25/h1-14H,15H2,(H,26,29)(H,27,28)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVRFKVGUFVMKQ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4706617.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-3-phenylacrylate](/img/structure/B4706631.png)
![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4706643.png)
![3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4706644.png)
![methyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4706650.png)
![ethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4706658.png)
![(2-furylmethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine hydrochloride](/img/structure/B4706686.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4706692.png)
![[4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4706694.png)
![1-(2-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4706697.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4706704.png)
![3-allyl-5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4706705.png)